Hexyl 2-ethylhexyl phthalate
Overview
Description
Hexyl 2-ethylhexyl phthalate is an organic ester that is used as a precursor to synthesize dioctyl phthalate, a widely used plasticizer . It is noncovalently bound to plastics, and therefore, it will leach out of these products after repeated use, heating, and/or cleaning of the products .
Synthesis Analysis
Phthalic acid mono-2-ethylhexyl ester can be used as a precursor to synthesize dioctyl phthalate via esterification reaction with 2-ethylhexanol . A detailed synthesis process can be found in the paper titled "Synthesis of di(2-ethylhexyl) phthalate (DEHP)" .
Molecular Structure Analysis
The molecular structure of Hexyl 2-ethylhexyl phthalate can be found in the NIST Chemistry WebBook .
Chemical Reactions Analysis
Hexyl 2-ethylhexyl phthalate can interfere with mitochondrial function . It also disrupts the binding of Sertoli cells to the epithelium of the seminiferous tubules .
Physical And Chemical Properties Analysis
Hexyl 2-ethylhexyl phthalate is a colorless viscous and lipophilic liquid. It is more soluble in materials such as paint removers, gasoline, and oils than in water and has almost no odor . More details can be found in the NIST Chemistry WebBook .
Scientific Research Applications
Human Exposure Assessment
Hexyl 2-ethylhexyl phthalate (HEHP), a major plasticizer in plastic products, can be assessed in human hair for long-term exposure. A study by Chang, Lin, and Chang (2013) developed a sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine HEHP metabolites in human hair. This method aids in evaluating the extent and duration of human exposure to HEHP (Chang, Lin, & Chang, 2013).
Hepatic Effects
HEHP and related compounds have been studied for their effects on liver function. Moody and Reddy (1978) found that HEHP caused hepatic peroxisome proliferation in rats, impacting liver size and enzyme activities, which is significant for understanding the compound's influence on liver health (Moody & Reddy, 1978).
Environmental Fate and Effects
The environmental impact of HEHP is also a critical research area. Zolfaghari et al. (2014) reviewed the occurrence, fate, and effects of HEHP in water treatment processes. This research is essential for understanding how HEHP impacts water quality and the effectiveness of various treatment methods (Zolfaghari et al., 2014).
Genotoxicity Studies
Investigating the genotoxic effects of HEHP is crucial for assessing its safety. Butterworth et al. (1984) conducted a study on rat and human hepatocytes, concluding that HEHP does not exhibit direct genotoxic activity, which is vital information for risk assessments (Butterworth et al., 1984).
Biodegradation Patterns
Understanding how HEHP degrades in the environment is essential for managing its ecological impact. González-Márquez et al. (2019) studied the biodegradation of HEHP by Fusarium culmorum, which has implications for using fungi in bioremediation of HEHP-contaminated environments (González-Márquez et al., 2019).
Removal Techniques
Research on removing HEHP from water is also crucial. Huang et al. (2017) examined the removal of HEHP from aqueous solutions using UV-activated peroxymonosulfate oxidation, contributing to developing efficient degradation methods for this compound (Huang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXQJVPKYXMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988333 | |
Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 2-ethylhexyl phthalate | |
CAS RN |
75673-16-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 2-ethylhexyl hexyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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